molecular formula C7H4BrF3O B1590892 2-Bromo-6-(trifluoromethyl)phenol CAS No. 2844-05-5

2-Bromo-6-(trifluoromethyl)phenol

Cat. No. B1590892
CAS RN: 2844-05-5
M. Wt: 241 g/mol
InChI Key: IIBWBAUXZPOXIZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)phenol, also known as 2-Bromo-3,5-difluorophenol, is a brominated phenol that has been used in a variety of scientific research applications. It is a highly reactive compound that has been used in the synthesis of a variety of organic compounds, and it has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Environmental Impact and Toxicology : 2,4,6-Tribromophenol, a related compound, is widely produced and has significant environmental presence. It is used in flame retardants and as a pesticide, leading to its ubiquity in the environment. However, there's limited knowledge about its toxicokinetics and toxicodynamics (Koch & Sures, 2018).

  • Crystal Structure Characterization : Bromo-substituted Schiff bases, closely related to 2-Bromo-6-(trifluoromethyl)phenol, have been synthesized and characterized. Their crystal structures were studied to understand molecular interactions and stability, contributing to the knowledge in the field of molecular design and engineering (Dong et al., 2015).

  • Chemical Synthesis and Transformation : In chemical synthesis, 2-Bromo-6-(trifluoromethyl)phenol is part of processes like domino transformations, where it is used to create complex organic molecules. This has applications in pharmaceutical and material science research (Rulev et al., 2007).

  • Biochemical and Cellular Studies : Bromophenols, including compounds similar to 2-Bromo-6-(trifluoromethyl)phenol, have been studied for their effects on cellular signaling in neuroendocrine cells. This research is crucial for understanding the biological impacts of these chemicals (Hassenklöver et al., 2006).

  • Theoretical and Computational Chemistry : Computational studies have been conducted on related bromophenols to understand their molecular properties and behavior. This research aids in predicting the behavior of similar compounds in various environments and applications (Khalaji et al., 2017).

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBWBAUXZPOXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562878
Record name 2-Bromo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)phenol

CAS RN

2844-05-5
Record name 2-Bromo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ML Micklatcher - 2000 - search.proquest.com
In this work, a series of compounds was designed and synthesized as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the virus. The compounds in this work …
Number of citations: 3 search.proquest.com

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